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Compound of Interest

Compound Name: ppPDNM

Cat. No.: B1233130

Application Notes and Protocols

Topic: Protocol for Recombinant Expression and Purification of a Non-Phosphorylatable
PED/PEA-15 Mutant (ppDNM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoprotein enriched in diabetes (PED), also known as phosphoprotein enriched in
astrocytes of 15 kDa (PEA-15), is a ubiquitously expressed 15-kDa protein that plays a crucial
role in regulating fundamental cellular processes, including apoptosis, cell proliferation, and
glucose metabolism.[1] The function of PED/PEA-15 is modulated by phosphorylation at two
serine residues, Serl04 and Serl116.[1][2] To investigate the specific roles of the
unphosphorylated form of this protein, a double negative mutant (DNM) can be created where
both serine residues are substituted with alanine (S104A, S116A), rendering it non-
phosphorylatable. This document provides a detailed protocol for the recombinant expression
of this PED/PEA-15 double negative mutant (referred to herein as ppDNM) in Escherichia coli
and its subsequent purification.

Data Presentation

Table 1: Summary of Recombinant Plasmid Construction
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Feature

Description

Expression Vector

pET-28a(+)

Human PED/PEA-15 (with S104A, S116A

Gene Insert
mutations)
Tag N-terminal 6x-His tag
Resistance Kanamycin
Promoter T7 promoter

Table 2: Optimized Conditions for ppDNM Expression

Parameter

Optimal Condition

E. coli Strain

BL21 (DE3)

Culture Medium

Luria-Bertani (LB) Broth with 50 pg/mL

Kanamycin
Growth Temperature 37°C
OD600 for Induction 0.6-0.8

Inducer Isopropyl B-D-1-thiogalactopyranoside (IPTG)
IPTG Concentration 0.5 mM
Induction Temperature 18°C
Induction Time 16 hours
Table 3: Purification Buffers
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Buffer Composition pH
50 mM Tris-HCI, 300 mM

Lysis Buffer NaCl, 10 mM Imidazole, 1 mM 8.0
PMSF, 1 mg/mL Lysozyme
50 mM Tris-HCI, 300 mM

Wash Buffer 8.0
NacCl, 20 mM Imidazole
50 mM Tris-HCI, 300 mM

Elution Buffer ) 8.0
NaCl, 250 mM Imidazole
50 mM Tris-HCI, 150 mM

Storage Buffer 7.4

NacCl, 10% Glycerol

Table 4: Typical Purification Yield for ppDNM

Purification Step Total Protein (mg) ppDNM (mg) Purity (%)
Cell Lysate 150 15 ~10
Ni-NTA Affinity

10 9.5 >95
Chromatography
Size-Exclusion

8 7.8 >08

Chromatography

Experimental Protocols
Recombinant Vector Construction

The human PED/PEA-15 gene with serine-to-alanine mutations at positions 104 and 116

(ppDNM) is synthesized and cloned into a pET-28a(+) expression vector. This vector provides

an N-terminal 6x-His tag for affinity purification.

o Gene Synthesis and Mutagenesis: The coding sequence for human PED/PEA-15 is

synthesized with codon optimization for E. coli expression. Site-directed mutagenesis is

performed to introduce the S104A and S116A mutations.
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e Cloning: The synthesized ppDNM gene is amplified by PCR and cloned into the pET-28a(+)
vector at the appropriate multiple cloning site.

» Transformation and Verification: The ligated plasmid is transformed into a cloning strain of E.
coli (e.g., DH50). Positive clones are selected on LB agar plates containing kanamycin. The
insertion and sequence of the ppDNM gene are verified by DNA sequencing.[3]

Protein Expression

o Transformation: Transform the verified pET-28a(+)-ppDNM plasmid into E. coli BL21 (DE3)
competent cells.[4][5] Plate the transformed cells on LB agar plates containing 50 pg/mL
kanamycin and incubate overnight at 37°C.

o Starter Culture: Inoculate a single colony into 50 mL of LB broth with 50 pg/mL kanamycin
and grow overnight at 37°C with shaking at 220 rpm.

o Large-Scale Culture: Inoculate 1 L of LB broth (with 50 pg/mL kanamycin) with the overnight
starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm
(OD600) reaches 0.6-0.8.[6]

e Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final
concentration of 0.5 mM.[5]

» Harvesting: Continue to incubate the culture at 18°C for 16 hours with shaking. Harvest the
cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store
the cell pellet at -80°C.

Protein Purification

e Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer per liter of original
culture. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes
at 4°C to pellet the cell debris.

 Affinity Chromatography:
o Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme and PMSF).

o Load the supernatant from the cell lysate onto the column.
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o Wash the column with 10 column volumes of Wash Buffer to remove non-specifically
bound proteins.

o Elute the ppDNM protein with 5 column volumes of Elution Buffer. Collect fractions and
analyze by SDS-PAGE.

e Size-Exclusion Chromatography (Optional):
o For higher purity, pool the fractions containing ppDNM and concentrate them.

o Load the concentrated protein onto a size-exclusion chromatography column (e.g.,
Superdex 75) equilibrated with Storage Buffer.

o Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.

o Storage: Determine the protein concentration using a Bradford assay or by measuring
absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Visualizations
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Caption: Workflow for recombinant expression and purification of ppDNM.
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Caption: Regulation of PED/PEA-15 by phosphorylation and the ppDNM mutant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Protocol for recombinant expression and purification of
ppDNM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233130#protocol-for-recombinant-expression-and-
purification-of-ppdnm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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